molecular formula C17H20O5 B11164842 methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate

methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate

Cat. No.: B11164842
M. Wt: 304.34 g/mol
InChI Key: KQEABWBWUKNACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a chemical compound belonging to the chromen-3-yl family This compound is characterized by its chromen-3-yl core structure, which is a derivative of chromone, a naturally occurring compound found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification, resulting in the formation of the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromen-3-yl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-3-yl core structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation. By modulating these pathways, the compound can exert antioxidant and anti-inflammatory effects, making it a potential candidate for therapeutic applications .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 2-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)acetate

InChI

InChI=1S/C17H20O5/c1-5-8-21-14-7-6-12-10(2)13(9-15(18)20-4)17(19)22-16(12)11(14)3/h6-7H,5,8-9H2,1-4H3

InChI Key

KQEABWBWUKNACA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C

Origin of Product

United States

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